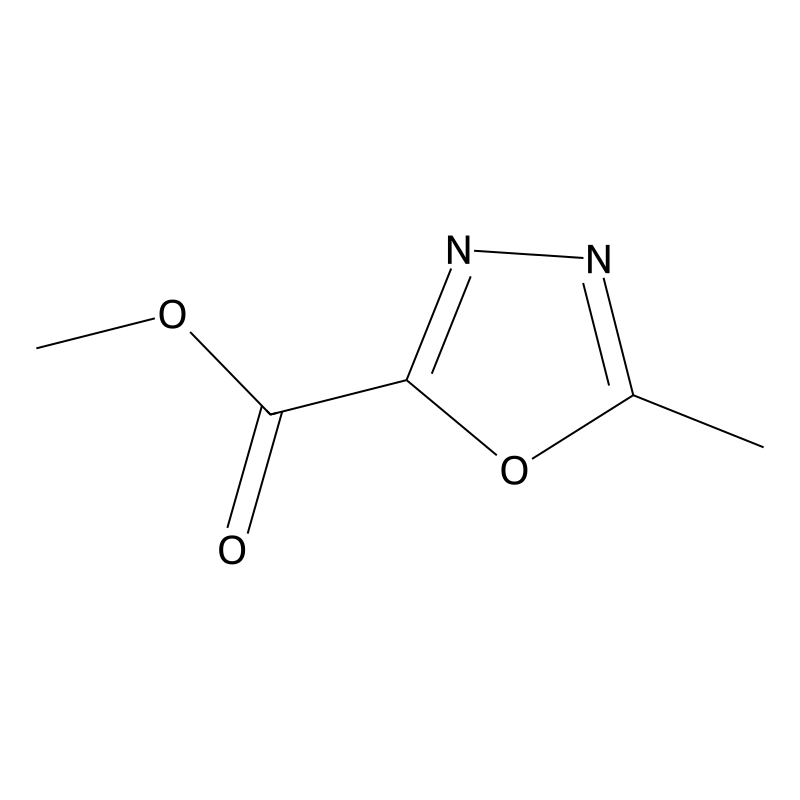

Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anti-Infective Agents in Pharmacology

Anticancer Research

Scientific Field: Oncology Application Summary: The 1,3,4-oxadiazole scaffold is known for its cytotoxic properties against cancer cells. Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate has been studied for its potential to inhibit cancer cell proliferation. Methods of Application: The compound is often used in conjunction with other anticancer pharmacophores. It is tested on various cancer cell lines to observe its inhibitory effects on enzymes and proteins that contribute to cancer cell growth. Results: The compound has shown promise in inhibiting key enzymes like thymidylate synthase and HDAC, leading to reduced proliferation of cancer cells .

Organic Synthesis

Catalysis

Electrochemical Sensing

Fluorescent Probing

Agriculture: Plant Protection

Scientific Field: Agriculture Application Summary: Oxadiazoles, including Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate, are used in agriculture for their herbicidal, insecticidal, and fungicidal properties. Methods of Application: These compounds can be formulated into pesticides or directly applied to crops. They are often combined with other chemicals to enhance their efficacy. Results: The use of oxadiazoles has shown to effectively protect plants from various phytopathogenic fungi and pests, contributing to improved crop yields .

Materials Science: OLEDs and Sensors

Scientific Field: Materials Science Application Summary: The compound’s structure is beneficial in the development of organic light-emitting diodes (OLEDs) and sensors. Methods of Application: In OLEDs, the compound is used in the emissive layer due to its electron-rich nature. As sensors, they detect specific ions or molecules. Results: The incorporation of oxadiazoles in OLEDs has led to devices with better efficiency and longevity. In sensors, they have shown high sensitivity and selectivity .

Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms in its ring structure. The presence of the oxadiazole ring imparts unique chemical properties to this molecule, making it valuable in various scientific and industrial applications.

Chemical formula: C5H6N2O3

Molecular weight: 142.11 g/mol

The compound features a methyl group at the 5-position of the oxadiazole ring and a methyl carboxylate group at the 2-position. This structural arrangement contributes to its reactivity and biological properties.

- Hydrolysis: The methyl ester group can undergo hydrolysis to form the corresponding carboxylic acid.

- Nucleophilic substitution: The ester group can react with nucleophiles, leading to the formation of amides or other derivatives.

- Ring-opening reactions: Under certain conditions, the oxadiazole ring may undergo opening reactions, resulting in the formation of new heterocyclic compounds.

- Reduction: The compound can be reduced to form alcohol derivatives or other reduced species.

Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate and its derivatives have shown various biological activities:

- Antimicrobial properties: Some oxadiazole compounds exhibit antibacterial and antifungal activities .

- Enzyme inhibition: Certain oxadiazole derivatives have been found to inhibit specific enzymes, making them potential candidates for drug development.

- Anti-inflammatory effects: Some studies have reported anti-inflammatory properties of oxadiazole-containing compounds.

- Antitumor activity: Certain oxadiazole derivatives have shown promise in cancer research due to their potential antitumor properties.

The synthesis of methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors. Common methods include:

- Cyclization of acylhydrazides: This method involves the reaction of acylhydrazides with suitable reagents to form the oxadiazole ring.

- Oxidative cyclization: Certain hydrazones can undergo oxidative cyclization to form the desired oxadiazole compound.

- Dehydrative cyclization: This method involves the cyclization of diacylhydrazines under dehydrating conditions .

Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate finds applications in various fields:

- Pharmaceutical research: The compound serves as a building block for the synthesis of potential drug candidates.

- Agricultural chemistry: Some oxadiazole derivatives are used in the development of pesticides and herbicides.

- Materials science: Certain oxadiazole compounds are employed in the synthesis of advanced materials with unique properties.

- Organic synthesis: The compound serves as a versatile intermediate in the synthesis of more complex organic molecules.

Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate interacts with various biological systems:

- Protein binding: The compound can bind to specific proteins, potentially modulating their activity.

- Enzyme interactions: It may act as a substrate or inhibitor for certain enzymes, influencing biochemical pathways.

- Cellular effects: The compound can influence various cellular processes, including signaling pathways and gene expression.

Similar Compounds

Several compounds share structural similarities with methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate:

- Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate: This compound differs only in the ester group, featuring an ethyl instead of a methyl group .

- 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid: The free carboxylic acid form of the compound .

- Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate: The potassium salt of the carboxylic acid derivative .

- 5-Methyl-1,3,4-oxadiazol-2-amine: A related compound with an amino group instead of the carboxylate group .

These similar compounds differ in their substituents or functional groups, leading to variations in their chemical and biological properties. The unique combination of the methyl ester and the 5-methyl group in methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate contributes to its specific reactivity and applications in organic synthesis and pharmaceutical research.